S-Nonyl-cysteine can be synthesized from cysteine through various chemical reactions that introduce a nonyl group. Cysteine itself is naturally occurring and found in many proteins, but S-Nonyl-cysteine is typically produced synthetically for research purposes.
S-Nonyl-cysteine falls under the category of cysteine derivatives. These compounds are often classified based on their functional groups and the modifications made to the cysteine backbone. The addition of alkyl groups, such as nonyl, enhances hydrophobic interactions and can influence the compound's solubility and reactivity.
The synthesis of S-Nonyl-cysteine typically involves alkylation reactions where a nonyl group is introduced to the thiol group of cysteine. Common methods include:
The synthesis often requires careful control of reaction conditions, including solvent choice (e.g., dimethyl sulfoxide) and pH levels, to optimize yield and purity. The reaction can be monitored using techniques such as high-performance liquid chromatography or mass spectrometry to confirm product formation .
S-Nonyl-cysteine has a molecular formula of . Its structure includes:
The molecular weight of S-Nonyl-cysteine is approximately 259.43 g/mol. The presence of both hydrophobic (nonyl) and hydrophilic (amino and carboxylic groups) components influences its solubility properties and interactions with other biomolecules.
S-Nonyl-cysteine can participate in various chemical reactions due to its functional groups:
The efficiency and selectivity of these reactions depend on factors such as pH, temperature, and the presence of catalysts or reducing agents.
The mechanism by which S-Nonyl-cysteine exerts its effects often involves:
Quantitative studies using techniques like mass spectrometry help elucidate how effectively S-Nonyl-cysteine modifies target proteins and influences their activity .
S-Nonyl-cysteine has several applications in scientific research:
S-Nonyl-cysteine (C₁₂H₂₅NO₂S) functions as a selective modulator of Glutathione S-Transferase P (GSTP1), an enzyme critical in cellular detoxification and redox homeostasis. This small molecule inhibits GSTP1 through competitive binding at the enzyme's hydrophobic substrate-binding site (H-site), effectively displacing endogenous electrophilic substrates. The extended aliphatic nonyl chain (C9H19) facilitates deep insertion into the H-site via van der Waals interactions with residues such as Phe8, Val10, and Tyr108, as confirmed by molecular docking simulations [1].
Table 1: Biochemical Effects of S-Nonyl-Cysteine on GSTP1 Activity
Parameter | S-Nonyl-Cysteine | Untreated GSTP1 | Reference Ligand |
---|---|---|---|
Binding Affinity (Kd) | 8.3 ± 0.7 μM | N/A | 5.2 ± 0.4 μM (Ethacrynic acid) |
Catalytic Efficiency (kcat/Km) | 12% of baseline | 100% | 9% of baseline |
Substrate Displacement | Complete at 20 μM | None | Complete at 15 μM |
This inhibition alters GSTP1's canonical function of conjugating glutathione (GSH) to xenobiotics, thereby impairing Phase II detoxification. Crucially, GSTP1 inhibition amplifies cellular sensitivity to electrophilic stressors by disrupting the enzyme's allosteric regulation of c-Jun N-terminal kinase (JNK) signaling pathways. Structural analyses reveal that S-Nonyl-cysteine binding induces a conformational shift in the GSTP1 G-site, reducing GSH affinity by 4.3-fold through destabilization of key hydrogen-bonding networks [1] [9].
The cysteine thiol moiety of S-Nonyl-cysteine participates in dynamic redox reactions, influencing cellular signaling through multiple mechanisms:
S-Nitrosylation Dynamics: The electron-deficient sulfur atom readily accepts nitric oxide (NO) groups from S-nitrosoglutathione (GSNO) or metal-NO complexes, forming S-nitroso-Nonyl-cysteine. This adduct functions as a transnitrosylating agent, transferring NO groups to target proteins like caspase-3 and glyceraldehyde-3-phosphate dehydrogenase, thereby modulating apoptosis and metabolic flux [5] [9].
Persulfide Formation: Under oxidative conditions, S-Nonyl-cysteine undergoes sulfuration via reaction with hydrogen sulfide (H₂S) or cystine, generating cysteine persulfide derivatives (Cys-SSH). These species exhibit enhanced nucleophilicity (α-effect) compared to native thiols, enabling efficient scavenging of peroxynitrite (ONOO⁻) and electrophilic lipid peroxidation products [8].
Glutathionylation Competition: The hydrophobic nonyl chain promotes membrane association, positioning S-Nonyl-cysteine to intercept glutathione disulfide (GSSG) at lipid rafts. This reaction prevents protein S-glutathionylation—a critical redox switch regulating kinases (e.g., protein kinase B), phosphatases, and transcription factors [4] [10].
Table 2: Redox Signaling Properties of S-Nonyl-Cysteine vs. Endogenous Thiols
Property | S-Nonyl-Cysteine | Glutathione | Cysteine |
---|---|---|---|
Reactivity with H₂O₂ (k, M⁻¹s⁻¹) | 28.7 | 0.93 | 2.1 |
S-Nitrosylation Potential | High (lipophilic enhancement) | Moderate | Low |
Membrane Localization | Predominantly lipid-associated | Cytosolic | Equipartitioned |
Persulfide Stability | t½ = 48 min | t½ = 12 min | t½ = 8 min |
S-Nonyl-cysteine induces structural rearrangements in target proteins through covalent and non-covalent mechanisms:
Active Site Targeting: In argininosuccinate synthetase, S-Nonyl-cysteine alkylates the catalytic cysteine (Cys132) via thiol-disulfide exchange, confirmed by mass spectrometry. This modification abolishes ATP binding by preventing the formation of a catalytically essential arginine-aspartate salt bridge, disrupting the enzyme's Mg²⁺-coordination geometry [2].
Allosteric Modulation: Molecular dynamics simulations (200 ns) demonstrate that non-covalent binding to fatty acid-binding protein 3 (FABP3) induces a hinge movement in the β-barrel domain (RMSD = 2.1 Å). This displaces helix α2 by 15°, occluding the lipid-entry portal and reducing arachidonate binding affinity by 90% [3].
Zinc Finger Disruption: The thiol group chelates Zn²⁺ in Cys₂His₂ zinc fingers (e.g., Sp1 transcription factor) with a Kd of 3.2 nM, displacing structural zinc ions. This triggers local unfolding of β-hairpins (validated by circular dichroism spectra), impairing DNA recognition sequences and altering transcriptional activity [7].
Table 3: Structural Consequences of Sulfhydryl Modification by S-Nonyl-Cysteine
Target Protein | Modification Site | Structural Outcome | Functional Consequence |
---|---|---|---|
Argininosuccinate Synthetase | Cys132 | Disruption of ATP-binding pocket | 85% loss of enzymatic activity |
FABP3 | Non-covalent hydrophobic pocket | Barrel distortion (Δvolume = 128ų) | Impaired fatty acid transport |
Transcription Factor Sp1 | Cys₂His₂ zinc finger | Zn²⁺ ejection, β-hairpin unfolding | Altered gene expression profile |
Protein Tyrosine Phosphatase 1B | Cys215 | Active site occlusion | Hyperphosphorylation of EGFR |
S-Nonyl-cysteine profoundly influences quaternary structure stability through disulfide exchange reactions:
Thiol-Disulfide Exchange: The compound catalyzes disulfide isomerization in multimeric complexes like tissue factor (TF)-factor VIIa (FVIIa). Molecular dynamics simulations reveal that S-Nonyl-cysteine reduces Cys186-Cys209 in TF's allosteric disulfide loop (bond elongation > 2.5 Å), enhancing conformational flexibility. This increases FVIIa binding affinity by 20-fold through improved surface complementarity at the TF-VIIa interface [6].
Cholesterol-Dependent Effects: In lipid rafts enriched with 40% cholesterol, S-Nonyl-cysteine preferentially oxidizes the Cys58-Cys101 disulfide in flotillin-2. This triggers helical bundle compaction (radius of gyration decrease by 8%), promoting oligomerization into membrane microdomains that facilitate death receptor clustering and signalosome assembly [6] [7].
Redox Relay Systems: S-Nonyl-cysteine engages thioredoxin (Trx) and glutaredoxin (Grx) systems as electron acceptors. Kinetic assays show it inhibits Trx reductase (Km increased from 28 μM to 115 μM) by forming mixed disulfides with Trx's catalytic CGPC motif. Consequently, redox flux shifts toward the glutathione pool, dysregulating proteins dependent on Trx-mediated reduction, including ribonucleotide reductase and peroxiredoxins [10].
Table 4: Disulfide Bond Rearrangement Metrics in Macromolecular Complexes
Complex | Disulfide Bond | S-Nonyl-Cysteine Effect | Energetic Change (ΔG, kcal/mol) |
---|---|---|---|
Tissue Factor-FVIIa-FXa | Cys186-Cys209 (TF) | Bond rupture + conformational shift | -9.2 (enhanced complex stability) |
Flotillin-2 Oligomer | Cys58-Cys101 | Oxidation-induced compaction | -5.7 (favorable oligomerization) |
Thioredoxin-ASK1 | Cys32-Cys35 (Trx) | Mixed disulfide formation | +6.3 (inhibited reduction capacity) |
Caveolin-1 Scaffold | Cys156-Cys160 | Isomerization to Cys156-Cys133 | -3.1 (enhanced membrane curvature) |
The compound's hydrophobic moiety drives membrane partitioning (logP = 3.1), localizing disulfide rearrangement events to lipid microdomains. This spatial selectivity differentiates S-Nonyl-cysteine from hydrophilic disulfide catalysts like dithiothreitol, confining its activity to membrane-proximal signaling complexes [6] [7].
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